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molecular formula C9H18O3 B8538846 1-(2,2-Dimethyl-1,3-dioxolane-4-yl)butane-1-ol

1-(2,2-Dimethyl-1,3-dioxolane-4-yl)butane-1-ol

Cat. No. B8538846
M. Wt: 174.24 g/mol
InChI Key: MWVMMIHDRKFKQM-UHFFFAOYSA-N
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Patent
US08268959B2

Procedure details

To a stirred solution of 1,2,6-hexanetriol (10.0 g, 74.6 mmol) in acetone (50 ml) was added dichloromethane (50 ml), p-toluene sulphonic acid (1 mol %, catalyst) and anhydrous magnesium sulphate (50 g). The mixture was allowed to stir at ambient temperature for 24 hours. The MgSO4 was then removed via filtration and the acetone/dichloromethane solution washed with saturated sodium bicarbonate solution (1×30 ml) and water (2×30 ml). The organic solution was then dried over anhydrous MgSO4, filtered and solvent removed in vacuo, to yield the product as a colourless liquid. Yield=13.0 g (79%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH:2]([OH:8])[CH2:3][CH2:4][CH2:5][CH2:6]O.ClCCl.[C:13]1(C)[CH:18]=CC(S(O)(=O)=O)=C[CH:14]=1.S([O-])([O-])(=O)=[O:25].[Mg+2]>CC(C)=O>[CH3:14][C:13]1([CH3:18])[O:8][CH:2]([CH:3]([OH:25])[CH2:4][CH2:5][CH3:6])[CH2:1][O:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C(CCCCO)O)O
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MgSO4 was then removed via filtration
WASH
Type
WASH
Details
the acetone/dichloromethane solution washed with saturated sodium bicarbonate solution (1×30 ml) and water (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was then dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OCC(O1)C(CCC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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